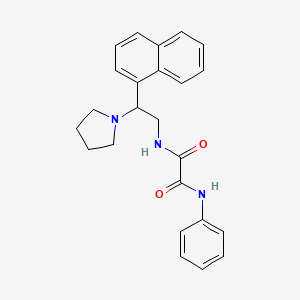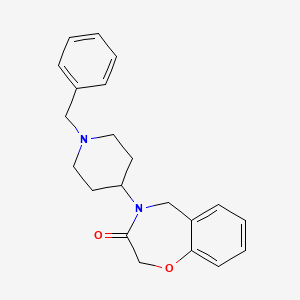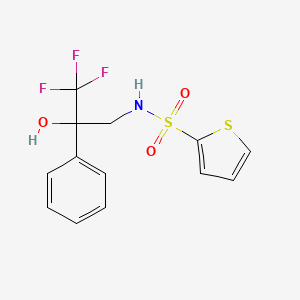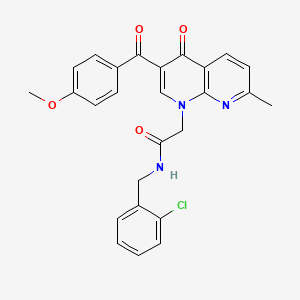
N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide is a complex organic molecule that is likely to have a multi-ring structure due to the presence of a naphthalene moiety and a pyrrolidine ring. The compound also contains an oxalamide group, which is a functional group consisting of two amide groups connected to the same carbon atom. This structure suggests potential for interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide have been synthesized, which include a naphthalen-1-yl moiety similar to the one present in the compound of interest . These compounds were synthesized and characterized using techniques such as IR spectroscopy and 1H-NMR spectroscopy. Additionally, the crystal structure of a related compound was determined by X-ray diffraction, which could provide insights into the possible synthesis route for the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallography. For example, the crystal structure of a naphthalen-1-ylamino derivative was determined, showing that the compound crystallizes in the monoclinic space group and forms dimers through hydrogen bonding . This information could be indicative of the molecular structure of this compound, suggesting that it may also exhibit hydrogen bonding and have a defined crystalline structure.
Chemical Reactions Analysis
The reactivity of naphthyl-containing compounds has been explored in various chemical reactions. For instance, N-1-Naphthyl-3-oxobutanamide has been used in heterocyclic synthesis to produce a range of derivatives, including nicotinamide and thieno[2,3-b]pyridine derivatives . These reactions involve cyclization and functional group transformations, which could be relevant to the chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some insights. For example, the crystallographic data of a related compound indicates a chair conformation of the cyclohexane ring and the presence of an intramolecular hydrogen bond . These features can influence the melting point, solubility, and stability of the compound. Additionally, the presence of multiple aromatic rings and amide groups is likely to affect the compound's UV-Vis absorption and fluorescence properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Viral Activities
A study explored the synthesis of various heterocyclic systems with potential anti-viral activities. Among these, compounds derived from naphthalen-1-yl and pyrrolidine structures showed promising antiviral activity against H5N1 virus by determining both TC50 and ED50 and confirmed by plaque reduction assay on MDCK cells. The research suggests significant potential in developing antiviral drugs utilizing naphthalen-1-yl and pyrrolidine as core components (Flefel et al., 2014).
Bioremediation and Environmental Applications
Naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 has been shown to oxidize toluene and ethylbenzene, producing environmentally benign products. This enzyme's activity points to its potential application in bioremediation, specifically in the degradation of hazardous aromatic compounds, illustrating the environmental application of naphthalene-based compounds (Lee & Gibson, 1996).
Metal Ion Sensing
Naphthoquinone-based chemosensors exhibit remarkable selectivity towards Cu2+ ions, with the complexation accompanied by a color change. These findings suggest the application of naphthalene derivatives in the development of chemosensors for detecting metal ions in various environmental and biological contexts (Gosavi-Mirkute et al., 2017).
Antimicrobial and Antiviral Research
Novel Schiff bases containing naphthalen-1-yl structures have shown significant anti-bacterial activity and potential as inhibitors for SARS-CoV-2's 3-chymotrypsin-like protease (3CLpro), highlighting their importance in antimicrobial and antiviral research (Al‐Janabi et al., 2020).
Electronic and Photoluminescent Materials
Research into bis(pyrrol-2-yl) arylenes for conducting polymers demonstrates the utility of pyrrolidin and naphthalene derivatives in creating materials with low oxidation potentials, contributing to advancements in electronic and photoluminescent materials (Sotzing et al., 1996).
Eigenschaften
IUPAC Name |
N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23(24(29)26-19-11-2-1-3-12-19)25-17-22(27-15-6-7-16-27)21-14-8-10-18-9-4-5-13-20(18)21/h1-5,8-14,22H,6-7,15-17H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNVHDKAEBPDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)
![N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2503872.png)



![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)
![4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B2503878.png)
![5-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2503880.png)

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)